Bromoacetamido-PEG2-Azide is a chemical compound that serves as a versatile linker in bioconjugation applications. It combines a polyethylene glycol (PEG) spacer with both a bromoacetamido group and a terminal azide group, enhancing its solubility in aqueous environments and reactivity in chemical reactions. The compound is particularly noted for its potential applications in drug delivery systems and antibody-drug conjugates due to its ability to facilitate stable linkages between biomolecules.
This compound is classified as a heterobifunctional PEG linker due to its dual reactive functionalities (bromoacetamido and azide). It falls under the category of PEG derivatives, which are widely used in biochemistry and pharmaceutical applications for enhancing solubility and facilitating bioconjugation reactions.
The synthesis of Bromoacetamido-PEG2-Azide generally involves several key steps:
The synthesis requires careful control of reaction conditions to ensure high yields and purity. The bromide group acts as an excellent leaving group, facilitating nucleophilic substitution reactions that are crucial for the introduction of the azide functionality .
Bromoacetamido-PEG2-Azide has the following structural characteristics:
The hydrophilic nature of the PEG spacer significantly enhances the compound's solubility in aqueous media, making it suitable for biological applications .
The compound's structure can be represented as follows:
This representation highlights the key functional groups involved in its reactivity.
Bromoacetamido-PEG2-Azide participates in several significant chemical reactions:
The efficiency of these reactions makes Bromoacetamido-PEG2-Azide an attractive candidate for creating complex biomolecular architectures necessary for therapeutic applications.
The mechanism of action primarily involves the formation of covalent bonds between biomolecules through click chemistry. When Bromoacetamido-PEG2-Azide is introduced into a biological system:
Experimental studies have demonstrated that Bromoacetamido-PEG2-Azide effectively facilitates bioconjugation processes, enhancing the stability and efficacy of therapeutic agents during delivery .
Bromoacetamido-PEG2-Azide has numerous scientific uses:
Bromoacetamido-PEG2-azide (CAS# 932741-12-3 or 86770-72-1) is a heterobifunctional compound with the molecular formula C8H15BrN4O3 and a molecular weight of 295.14 g/mol [3] [6]. Its architecture comprises three distinct regions:
Table 1: Structural Descriptors of Bromoacetamido-PEG2-Azide
Property | Value | Source |
---|---|---|
Molecular Formula | C8H15BrN4O3 | [3] |
Exact Mass | 294.0328 Da | [3] |
Elemental Composition | C:32.56%; H:5.12%; Br:27.07%; N:18.98%; O:16.26% | [3] |
SMILES | BrCC(=O)NCCOCCOCCN=[N+]=[N-] | [6] |
CAS Registry | 932741-12-3 (primary), 86770-72-1 | [3] [5] |
The PEG2 spacer (-O-CH2-CH2-O-CH2-CH2-O-CH2-CH2-) significantly enhances hydrophilicity through hydrogen bonding with water molecules. This ethylene oxide repeat unit increases the compound’s polarity, rendering it soluble in aqueous media and polar organic solvents like DMSO [3] [5]. Comparative studies with non-PEG analogs reveal:
Table 2: Solubility Profile of Bromoacetamido-PEG2-Azide
Solvent | Solubility | Role of PEG2 |
---|---|---|
Water | Moderate | Hydrogen bonding with ethylene oxide |
DMSO | High (>100 mg/mL) | Dipole-dipole interactions |
Ethanol | Moderate | Ether oxygen coordination |
Bromoacetamido Reactivity: The bromine atom serves as an optimal leaving group (X-ray crystallographic bond length: ∼1.9 Å) for nucleophilic substitution (SN2). It reacts with thiols (-SH), amines (-NH2), and imidazoles at physiological pH to form stable thioether, amine, or imidazole carboxylate linkages [2] [3]. Reaction kinetics show second-order dependence, with rates increasing in alkaline conditions [3].
Azide Reactivity: The terminal -N3 undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) without catalysts. Key reactions include:
Table 3: Click Chemistry Reaction Parameters
Reaction Type | Conditions | Applications |
---|---|---|
CuAAC | Cu(I), RT, 1–2 h | Protein-antibody conjugates |
SPAAC | No catalyst, RT, 30–60 min | Live-cell labeling |
Photoclick | UV light, <5 min | Spatiotemporally controlled conjugation |
The orthogonal reactivity of bromoacetamido and azide groups enables sequential bioconjugation. Example workflows:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9